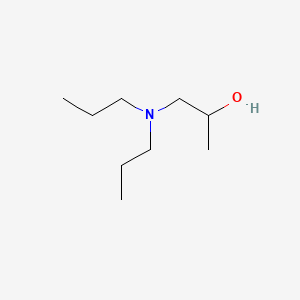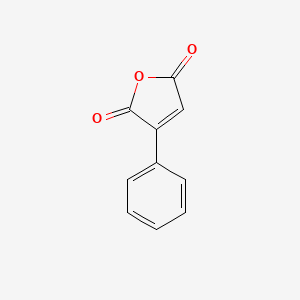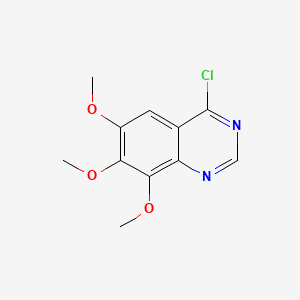![molecular formula C7H9NO2 B1345574 Tétrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione CAS No. 5763-44-0](/img/structure/B1345574.png)
Tétrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Vue d'ensemble
Description
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione primarily targets the Hepatitis B Virus (HBV) core protein (Cp) . The HBV Cp is essential to the HBV life cycle as it encapsidates the viral polymerase and pregenomic RNA (pgRNA) in a spheroid of protein, enabling the formation of relaxed circular DNA (rcDNA) and ultimately, either producing new virions or translocating into the nucleus of a hepatocyte to replenish the pool of covalently closed circular DNA (cccDNA) .
Mode of Action
The compound disrupts the HBV viral life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein . This interaction with the HBV Cp inhibits HBV viral replication .
Biochemical Pathways
The compound affects the HBV life cycle pathway. By binding to the HBV Cp, it prevents the encapsidation of pregenomic RNA and viral polymerase, disrupting the formation of rcDNA and the production of new virions or the replenishment of cccDNA .
Pharmacokinetics
This suggests that the compound may have good bioavailability and can maintain high levels of anti-HBV cellular potency .
Result of Action
The result of the compound’s action is a significant reduction in HBV viral replication. This is evidenced by multi-log 10 reductions in serum HBV DNA following low, once-daily oral dosing for key analogues in a preclinical animal model of HBV replication .
Analyse Biochimique
Biochemical Properties
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of viral replication. It interacts with enzymes such as viral polymerases and proteins like the hepatitis B virus (HBV) core protein. The nature of these interactions involves binding to the HBV core protein, preventing the encapsidation of pregenomic RNA and viral polymerase, thereby inhibiting viral replication .
Cellular Effects
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have potent anti-HBV cellular activity, leading to significant reductions in serum HBV DNA levels in preclinical models . This compound’s impact on cell function includes modulation of cell signaling pathways involved in viral replication and gene expression related to viral life cycles.
Molecular Mechanism
The molecular mechanism of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its binding interactions with the HBV core protein. By binding to this protein, the compound prevents the formation of the viral capsid, which is essential for the encapsidation of viral RNA and polymerase. This inhibition disrupts the viral life cycle, leading to a decrease in viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione have been observed over time. The compound exhibits stability under various conditions, and its degradation products have minimal impact on its efficacy. Long-term studies have shown that it maintains its inhibitory effects on viral replication over extended periods, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication without significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is involved in metabolic pathways related to its antiviral activity. It interacts with enzymes responsible for drug metabolism, including cytochrome P450 enzymes. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown .
Transport and Distribution
Within cells and tissues, Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, enhancing its antiviral efficacy. The compound’s distribution is crucial for its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is essential for its activity and function. It is directed to specific compartments within the cell, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications. These localizations enable the compound to effectively interact with viral components and inhibit replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione typically involves the reaction of cyclopentenone with tosylmethyl isocyanide (TosMIC) to form a bicyclic pyrrole intermediate. This intermediate is then subjected to regioselective bromination using N-bromosuccinimide, followed by N-methylation with methyl iodide . Another method involves the visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst .
Industrial Production Methods
Industrial production methods for tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like N-bromosuccinimide (NBS) for bromination or methyl iodide for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with N-bromosuccinimide results in regioselective bromination of the pyrrole ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
N-acylpyrroles: These compounds are synthesized via similar synthetic routes and exhibit comparable reactivity.
Uniqueness
Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific structural features and its ability to inhibit HBV replication through a distinct mechanism of action. This sets it apart from other similar compounds that may not exhibit the same level of antiviral activity .
Propriétés
IUPAC Name |
4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDCTDYSDJKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901319 | |
| Record name | 1,2-Cyclopentanedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5763-44-0 | |
| Record name | Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5763-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrocyclopenta(c)pyrrole-1,3(2H,3aH)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedicarboximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
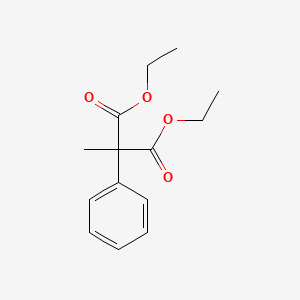
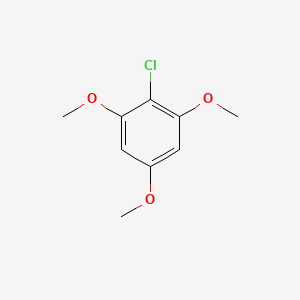
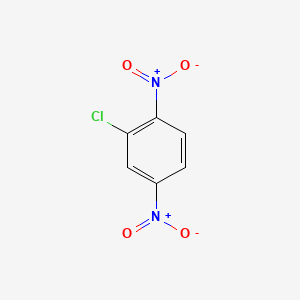
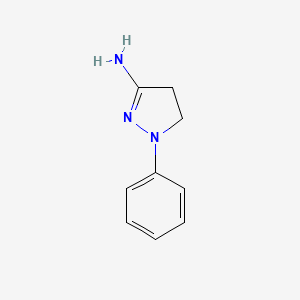


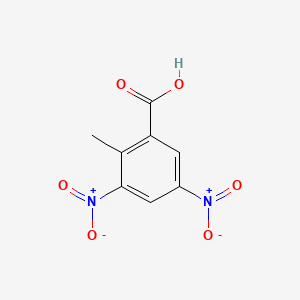
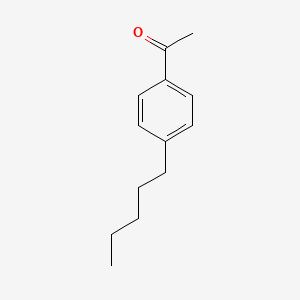
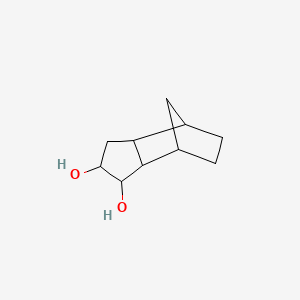
![{[(Benzyloxy)carbonyl]amino}(phenyl)acetic acid](/img/structure/B1345501.png)
